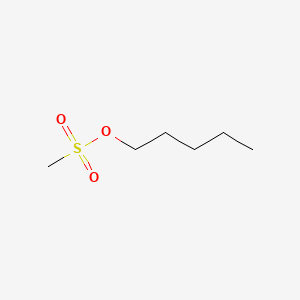

Pentyl methanesulfonate

CAS No.: 6968-20-3

Cat. No.: VC3832332

Molecular Formula: C6H14O3S

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6968-20-3 |

|---|---|

| Molecular Formula | C6H14O3S |

| Molecular Weight | 166.24 g/mol |

| IUPAC Name | pentyl methanesulfonate |

| Standard InChI | InChI=1S/C6H14O3S/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |

| Standard InChI Key | GSWMXIIUDJOXNF-UHFFFAOYSA-N |

| SMILES | CCCCCOS(=O)(=O)C |

| Canonical SMILES | CCCCCOS(=O)OC |

Introduction

Structural and Nomenclature Overview

Pentyl methanesulfonate, systematically named pentyl methanesulfonate (IUPAC: pentyl sulfonylmethane), consists of a five-carbon alkyl chain (pentyl group) bonded to the oxygen atom of a methanesulfonate group (). The sulfonate group’s tetrahedral geometry around the sulfur atom enhances its stability and leaving group ability in substitution reactions. Unlike branched analogs such as 4-methyl-1-pentyl methanesulfonate, the linear pentyl configuration influences its physicochemical properties, including solubility and lipophilicity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pentyl methanesulfonate typically involves the acid-catalyzed esterification of 1-pentanol with methanesulfonic acid:

Protonation of the hydroxyl group facilitates nucleophilic attack by the sulfonate ion, yielding the ester and water. Optimized conditions (e.g., 60–80°C, anhydrous environment) achieve yields exceeding 85% .

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to minimize side reactions. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | (1–2 mol%) |

| Reaction Time | 2–4 hours |

Post-synthesis purification via fractional distillation or column chromatography ensures >98% purity, critical for pharmaceutical applications .

Physicochemical Properties

Molecular Characteristics

-

Molecular Weight: 166.24 g/mol

The compound’s moderate lipophilicity () facilitates solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited water solubility (<1 mg/mL) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 180°C, with exothermic peaks indicating sulfonate group degradation. Storage recommendations include inert atmospheres and temperatures below 25°C .

Chemical Reactivity and Applications

Alkylation Reactions

As a mesylate ester, pentyl methanesulfonate acts as an electrophilic alkylating agent in SN2 reactions. For example, it transfers pentyl groups to nucleophiles like amines or thiols:

This reactivity underpins its use in synthesizing surfactants and agrochemicals.

Pharmaceutical Intermediates

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Shimadzu’s GCMS-TQ8040 system enables precise quantification at concentrations as low as 0.01 µg/mL . Calibration curves exhibit linearity () across 0.01–10 µg/mL ranges, with recovery rates of 77–113% :

| Compound | Recovery (%) | RSD (%) |

|---|---|---|

| Methyl methanesulfonate | 110.24 | 1.82 |

| Ethyl methanesulfonate | 112.79 | 0.86 |

Nuclear Magnetic Resonance (NMR)

-NMR spectra feature characteristic peaks:

-

δ 1.2–1.6 ppm (pentyl chain, multiplet)

-

δ 3.1 ppm (s, 3H, )

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume